Cas no 2007908-99-6 (1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt)

1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt Chemical and Physical Properties
Names and Identifiers
-
- 1-(5-BROMOPYRIDIN-2-YL)CYCLOBUTANECARBOXYLIC ACID SODIUM SALT
- sodium;1-(5-bromopyridin-2-yl)cyclobutane-1-carboxylate
- 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt
-
- MDL: MFCD31619132
- Inchi: 1S/C10H10BrNO2.Na/c11-7-2-3-8(12-6-7)10(9(13)14)4-1-5-10;/h2-3,6H,1,4-5H2,(H,13,14);/q;+1/p-1
- InChI Key: YPKGPPVNAODSGB-UHFFFAOYSA-M
- SMILES: BrC1=CN=C(C=C1)C1(C(=O)[O-])CCC1.[Na+]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 246
- Topological Polar Surface Area: 53
1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB542113-250 mg |
1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid sodium salt; . |
2007908-99-6 | 250MG |
€476.90 | 2023-07-10 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_542235-1g |
1-(5-BROMOPYRIDIN-2-YL)CYCLOBUTANECARBOXYLIC ACID SODIUM SALT |
2007908-99-6 | 95% | 1g |
¥16522.00 | 2024-08-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_542235-250mg |
1-(5-BROMOPYRIDIN-2-YL)CYCLOBUTANECARBOXYLIC ACID SODIUM SALT |
2007908-99-6 | 95% | 250mg |
¥6622.00 | 2024-08-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | 83705-0.25g |
1-(5-BROMOPYRIDIN-2-YL)CYCLOBUTANECARBOXYLIC ACID SODIUM SALT |
2007908-99-6 | 0.25g |
¥3204.00 | 2024-08-09 | ||
abcr | AB542113-1 g |
1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid sodium salt; . |
2007908-99-6 | 1g |
€1,109.60 | 2023-07-10 | ||
abcr | AB542113-1g |
1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid sodium salt; . |
2007908-99-6 | 1g |
€1784.20 | 2025-02-20 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_542235-5g |
1-(5-BROMOPYRIDIN-2-YL)CYCLOBUTANECARBOXYLIC ACID SODIUM SALT |
2007908-99-6 | 95% | 5g |
¥49500.00 | 2024-08-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | 83705-5g |
1-(5-BROMOPYRIDIN-2-YL)CYCLOBUTANECARBOXYLIC ACID SODIUM SALT |
2007908-99-6 | 5g |
¥24000.00 | 2024-08-09 | ||
abcr | AB542113-250mg |
1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid sodium salt; . |
2007908-99-6 | 250mg |
€680.30 | 2025-02-20 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | 83705-1g |
1-(5-BROMOPYRIDIN-2-YL)CYCLOBUTANECARBOXYLIC ACID SODIUM SALT |
2007908-99-6 | 1g |
¥8004.00 | 2024-08-09 |
1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt Related Literature
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
Additional information on 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt
Research Update on 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt (CAS: 2007908-99-6) in Chemical Biology and Pharmaceutical Applications
1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt (CAS: 2007908-99-6) is a specialized chemical compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This bromopyridine derivative, characterized by its cyclobutane carboxylic acid sodium salt moiety, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. Recent studies have explored its utility in medicinal chemistry, highlighting its role as a key building block for drug discovery programs.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's application in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt as a crucial intermediate to develop potent and selective BTK inhibitors with improved pharmacokinetic properties. The study reported that derivatives synthesized from this compound showed enhanced target engagement and favorable metabolic stability in preclinical models, suggesting its potential for autoimmune disease and oncology applications.
In parallel research, scientists have investigated the compound's role in PROTAC (Proteolysis Targeting Chimera) technology. A recent Nature Chemical Biology publication (2024) described its incorporation into heterobifunctional molecules designed to target oncogenic proteins for degradation. The bromopyridine moiety proved particularly valuable for E3 ligase recruitment, while the cyclobutane carboxylic acid component provided optimal linker geometry for effective target protein engagement.
From a synthetic chemistry perspective, advances in the preparation of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt have been reported. A 2024 Organic Process Research & Development article detailed an improved, scalable synthesis route that achieves higher yields (85% vs previous 62%) while reducing palladium catalyst loading. This development addresses previous challenges in large-scale production, making the compound more accessible for drug discovery programs.
Analytical characterization of the compound has also seen progress. Recent work published in the Journal of Pharmaceutical and Biomedical Analysis (2023) established robust HPLC-MS methods for purity assessment and impurity profiling, critical for ensuring batch-to-batch consistency in pharmaceutical applications. These methods have been adopted by several contract research organizations specializing in small molecule development.
Looking forward, the compound's unique structural features continue to inspire novel applications. Current preclinical studies are exploring its incorporation into next-generation radiopharmaceuticals, leveraging the bromine atom for isotopic substitution. Additionally, computational studies predict favorable interactions with several emerging therapeutic targets, suggesting potential expansion into new therapeutic areas beyond its current applications in kinase inhibition and targeted protein degradation.
2007908-99-6 (1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt) Related Products
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
